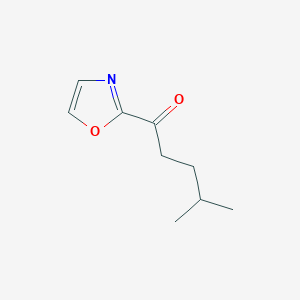
2,5-Dimethyl-4'-pyrrolidinomethyl benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,5-Dimethyl-4’-pyrrolidinomethyl benzophenone” is a chemical compound with the molecular formula C20H23NO . It has a molecular weight of 293.4 . The IUPAC name for this compound is (2,5-dimethylphenyl)- [4- (pyrrolidin-1-ylmethyl)phenyl]methanone .
Molecular Structure Analysis
The InChI key for “2,5-Dimethyl-4’-pyrrolidinomethyl benzophenone” is AJCVTGYEFSRIML-UHFFFAOYSA-N . The canonical SMILES representation is CC1=CC (=C (C=C1)C)C (=O)C2=CC=C (C=C2)CN3CCCC3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 293.40300 . It has a density of 1.091g/cm3 . The boiling point is 414.9ºC at 760 mmHg . The melting point is not available . The flash point is 148.5ºC .Applications De Recherche Scientifique
1. Photocycloaddition and Charge Transfer Studies
Research has shown that benzophenones, including compounds like 2,5-dimethyl-4'-pyrrolidinomethyl benzophenone, can form ground-state complexes with various dienes. These complexes have been studied for their intracomplex electron transfer properties upon direct excitation. Notably, one study observed the formation of new absorption bands due to excited singlet charge-transfer complexes or singlet ion pairs, which are integral to understanding photocycloaddition and charge transfer processes (Nakayama et al., 1993).
2. Regioselectivity in Photocycloaddition Reactions
In another study, the regioselectivity of photocycloaddition (Paternò-Büchi reaction) of 1,3-dimethylthymine with benzophenones was investigated. The study provides insights into the conformational properties of intermediary triplet 1,4-diradicals formed in these reactions, which are crucial for understanding the regioselectivity in photocycloaddition reactions (Hei et al., 2005).
3. Synthesis and Characterization of Pyrrole Derivatives
Research involving the synthesis of new pyrrole derivatives, including those similar to 2,5-dimethyl-4'-pyrrolidinomethyl benzophenone, has been conducted. These studies focus on the structural characterization and theoretical studies of such compounds, which have applications in corrosion inhibition and other areas (Louroubi et al., 2019).
4. Solid-State Photocycloaddition
The solid-state photocycloaddition reactions of benzophenone derivatives have been explored, demonstrating high site- and regioselectivity. These studies help in understanding the mechanisms and efficiencies of photocycloaddition reactions in different states, providing insights crucial for chemical synthesis and materials science (Wang et al., 2007).
5. Adsorption and Removal of Benzophenone Derivatives
Research has also been conducted on the development of adsorption resins for the removal of benzophenone derivatives from water. This research is vital for environmental protection and understanding the interactions between these compounds and adsorbents (Zhou et al., 2018).
Propriétés
IUPAC Name |
(2,5-dimethylphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-15-5-6-16(2)19(13-15)20(22)18-9-7-17(8-10-18)14-21-11-3-4-12-21/h5-10,13H,3-4,11-12,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCVTGYEFSRIML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)CN3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642748 |
Source


|
| Record name | (2,5-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-4'-pyrrolidinomethyl benzophenone | |
CAS RN |
898776-47-1 |
Source


|
| Record name | (2,5-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














